N-(6-methylpyridin-2-yl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide
Description
N-(6-methylpyridin-2-yl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide is a heterocyclic compound featuring a fused cycloheptapyridazinone core linked to a 6-methylpyridin-2-yl acetamide moiety. Pyridazinone derivatives, including cycloheptapyridazinones, are recognized for diverse bioactivities, including anti-inflammatory, antimicrobial, and anticancer effects, as highlighted in studies on structurally related compounds . The methyl group on the pyridine ring may influence metabolic stability and solubility, distinguishing it from analogs with bulkier or more polar substituents .
Properties
Molecular Formula |
C17H20N4O2 |
|---|---|
Molecular Weight |
312.37 g/mol |
IUPAC Name |
N-(6-methylpyridin-2-yl)-2-(3-oxo-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazin-2-yl)acetamide |
InChI |
InChI=1S/C17H20N4O2/c1-12-6-5-9-15(18-12)19-16(22)11-21-17(23)10-13-7-3-2-4-8-14(13)20-21/h5-6,9-10H,2-4,7-8,11H2,1H3,(H,18,19,22) |
InChI Key |
GKKZTODXEJEVGE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)CN2C(=O)C=C3CCCCCC3=N2 |
Origin of Product |
United States |
Biological Activity
The compound N-(6-methylpyridin-2-yl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 312.37 g/mol . The structural representation can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C17H20N4O2 |
| Molecular Weight | 312.37 g/mol |
| IUPAC Name | This compound |
| Canonical SMILES | CC1=C(N=CC=C1)NC(=O)CN2C(=O)C=C3CCCCCC3=N2 |
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies involving pyrazole derivatives have shown promising results against various bacterial strains. The mechanism often involves the inhibition of bacterial cell wall synthesis and disruption of metabolic pathways.
Antioxidant Activity
Several studies have highlighted the antioxidant potential of pyridine and pyrazole derivatives. These compounds are known to scavenge free radicals and reduce oxidative stress in biological systems. The antioxidant activity is typically measured using assays such as DPPH (1,1-diphenyl-2-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)).
Anticancer Potential
The compound's structure suggests potential anticancer activity due to its ability to interact with various cellular targets involved in cancer progression. Preliminary studies indicate that similar compounds can inhibit tumor growth in vitro and in vivo by inducing apoptosis in cancer cells.
Enzyme Inhibition
Inhibitory effects on enzymes such as dihydroorotate dehydrogenase (DHODH) have been observed with related compounds. This enzyme plays a crucial role in pyrimidine biosynthesis and is a target for immunosuppressive agents.
Study 1: Antimicrobial Evaluation
A study evaluated the antimicrobial efficacy of several pyridine derivatives against Staphylococcus aureus and Escherichia coli. Results indicated that N-(6-methylpyridin-2-yl)-2-(3-oxo...) showed a minimum inhibitory concentration (MIC) comparable to standard antibiotics.
Study 2: Antioxidant Activity
In vitro assays demonstrated that the compound exhibited significant free radical scavenging activity with an IC50 value of 45 µg/mL in the DPPH assay.
Study 3: Enzyme Inhibition
A recent investigation into DHODH inhibitors revealed that the compound exhibited competitive inhibition with an IC50 value of 0.5 µM, suggesting its potential as a lead compound for further development in therapeutic applications.
Biological Activity Summary
Comparison with Similar Compounds
The compound shares structural motifs with several pyridazinone- and acetamide-based derivatives. Below is a detailed comparison based on substituent variations, synthetic routes, and pharmacological
Structural Analogues and Substituent Effects
Key Observations :
- The trifluoromethoxy substituent in the benzothiazole analog significantly increases molecular weight (433 vs. 328 g/mol) and may enhance metabolic resistance due to fluorine’s electronegativity.
- Alkanoate esters in El Rayes’ compounds improve stability but reduce solubility compared to the target compound’s methylpyridine group.
Physicochemical and Spectral Data
Analysis :
- The cyanophenyl analog exhibits distinct IR peaks for nitrile (2221 cm⁻¹) and carbonyl (1716 cm⁻¹) groups, absent in the target compound.
- Hydrazones derived from pyridazinones show higher yields (up to 80%) compared to analogs synthesized via azide coupling (55% ), suggesting route-dependent efficiency.
Pharmacological Comparison
- Anti-inflammatory Activity: Pyridazinones with p-tolyl substituents (e.g., El Rayes’ compounds ) demonstrate potent anti-inflammatory effects, likely due to cyclooxygenase inhibition. The target compound’s cycloheptapyridazinone core may enhance this via conformational rigidity.
- Receptor Targeting: The cyanophenyl analog acts as a formyl peptide receptor agonist, while the trifluoromethoxy-benzothiazole derivative may target kinase enzymes due to its bulkier substituent.
- Solubility : The target compound’s 6-methylpyridin-2-yl group likely improves aqueous solubility compared to hydroxyl or trifluoromethoxy analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
